REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([S:17][CH3:18])[CH2:9][CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6]1)=[O:4]>FC(F)(F)C(O)=O.ClCCl>[CH3:1][O:2][C:3]([C:5]1([S:17][CH3:18])[CH2:9][CH2:8][NH:7][CH2:6]1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CN(CC1)C(=O)OC(C)(C)C)SC
|
Name
|
trifluoroacetic acid dichloromethane
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F.ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CNCC1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 217.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |